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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

Cat. No.: B043873 Get Quote

Spectroscopic Analysis of 1,1,2-
Trimethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,2-
trimethylcyclohexane, a saturated monocyclic hydrocarbon. The document outlines the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, offering a comprehensive resource for the structural elucidation

of this compound. Detailed experimental protocols and visual workflows are included to support

researchers in their analytical endeavors.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,1,2-trimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified high-resolution ¹H and ¹³C NMR data for 1,1,2-
trimethylcyclohexane is not publicly available in the searched databases, the expected

spectral features can be predicted based on the molecular structure. The data is known to be

available in specialized databases such as Wiley's SpectraBase.

¹H NMR (Proton NMR)
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The proton NMR spectrum is expected to show complex overlapping signals in the aliphatic

region, characteristic of a saturated cyclic system. The protons on the cyclohexane ring will

exhibit complex splitting patterns due to geminal and vicinal coupling. The three methyl groups

will likely appear as distinct singlets or doublets, depending on their position and neighboring

protons.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum for 1,1,2-trimethylcyclohexane is confirmed to be available in

databases like SpectraBase, as recorded on a VARIAN XL100 instrument.[1] Based on the

structure, which has nine carbon atoms, a number of distinct signals are expected in the

aliphatic region, corresponding to the quaternary, tertiary, and secondary carbons of the

cyclohexane ring, as well as the carbons of the three methyl groups.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,1,2-trimethylcyclohexane is characteristic of a saturated

hydrocarbon. The primary absorptions are due to C-H stretching and bending vibrations. A gas-

phase spectrum is available from the NIST Mass Spectrometry Data Center.

Wavenumber (cm⁻¹) Intensity Vibration Type

~2850 - 3000 Strong C-H Stretch (sp³ hybridized)

~1450 - 1470 Medium CH₂ Scissoring (bending)

~1375 Medium CH₃ Symmetric Bending

Mass Spectrometry (MS)
The mass spectrum of 1,1,2-trimethylcyclohexane provides valuable information about its

molecular weight and fragmentation pattern. Data is available from the NIST Mass

Spectrometry Data Center.[1][2]
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m/z Relative Intensity Proposed Fragment

126 Low [M]⁺ (Molecular Ion)

111 High [M - CH₃]⁺

69 Very High (Base Peak) [C₅H₉]⁺

56 High Further Fragmentation

55 High Further Fragmentation

41 High Further Fragmentation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 1,1,2-
trimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

1,1,2-trimethylcyclohexane.

Methodology:

Sample Preparation:

Dissolve approximately 5-25 mg of 1,1,2-trimethylcyclohexane in a suitable deuterated

solvent (e.g., CDCl₃, C₆D₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

Ensure the solution is homogeneous and free of any particulate matter.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45

degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range for aliphatic protons

(e.g., 0-5 ppm).

The relaxation delay should be set to at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

Use a pulse angle of 30-45 degrees and a significantly larger number of scans compared

to the ¹H NMR experiment due to the lower natural abundance of ¹³C.

Set the spectral width to cover the expected chemical shift range for aliphatic carbons

(e.g., 0-60 ppm).

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all

carbon nuclei, including quaternary carbons.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 1,1,2-trimethylcyclohexane by

analyzing its vibrational modes.

Methodology:

Sample Preparation:

As 1,1,2-trimethylcyclohexane is a liquid at room temperature, the neat liquid can be

analyzed.

Place a drop of the liquid onto the surface of one salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty spectrometer to subtract atmospheric and

instrumental interferences.

Place the salt plate assembly in the sample holder of the spectrometer.

Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1,1,2-
trimethylcyclohexane.

Methodology:

Sample Introduction:

Due to its volatility, 1,1,2-trimethylcyclohexane is ideally suited for analysis by gas

chromatography-mass spectrometry (GC-MS).

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane)

into the GC injector.

Instrumentation:

A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer

(e.g., a quadrupole or time-of-flight analyzer).

Gas Chromatography:

Use a non-polar capillary column (e.g., DB-5ms) suitable for separating hydrocarbons.

Employ a temperature program to ensure good separation and peak shape. A typical

program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature

(e.g., 250°C).

Helium is typically used as the carrier gas.

Mass Spectrometry:

The eluent from the GC column is directed into the ion source of the mass spectrometer.

Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 35-200).

Data Analysis:
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Analyze the mass spectrum corresponding to the GC peak of 1,1,2-
trimethylcyclohexane.

Identify the molecular ion peak and the major fragment ions.

Propose fragmentation pathways consistent with the observed peaks.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

relationship between the data and the molecular structure.

Sample Preparation

Spectroscopic Techniques Data Acquisition

Data Analysis & Interpretation

1,1,2-Trimethylcyclohexane

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry
(GC-MS)

Chemical Shifts
Multiplicities

Coupling Constants

Vibrational Frequencies
(cm⁻¹)

Mass-to-Charge Ratios
(m/z)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1,1,2-trimethylcyclohexane.
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Molecular Structure: 1,1,2-Trimethylcyclohexane

Spectroscopic Evidence

C₉H₁₈
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¹H & ¹³C NMR
- Aliphatic signals

- Number of unique H & C atoms
- Connectivity (via coupling)

Carbon-Hydrogen Framework

Infrared (IR)
- C-H sp³ stretches (~2900 cm⁻¹)

- CH₂/CH₃ bending
- Absence of C=C, C=O, O-H

Functional Groups Present

Mass Spec (MS)
- Molecular Ion at m/z 126
- Fragmentation pattern

(loss of CH₃, etc.)

Molecular Weight & Formula
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Caption: Relationship between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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